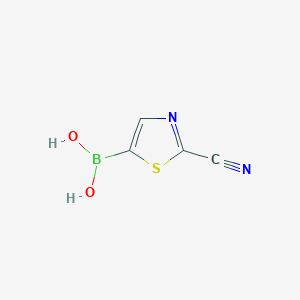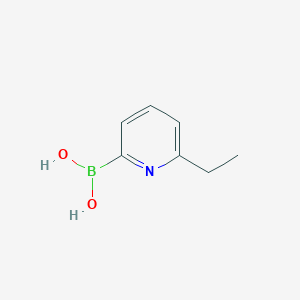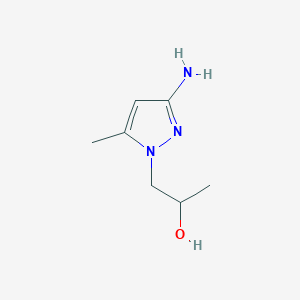![molecular formula C6H6BN3O2 B11920841 (7H-Pyrrolo[2,3-d]pyrimidin-4-yl)boronic acid](/img/structure/B11920841.png)
(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)boronic acid is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry. This compound is known for its potential as a building block in the synthesis of various biologically active molecules, particularly in the development of kinase inhibitors. The unique structure of this compound allows it to interact with specific molecular targets, making it a valuable tool in drug discovery and development.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (7H-Pyrrolo[2,3-d]pyrimidin-4-yl)boronic acid typically involves the formation of the pyrrolo[2,3-d]pyrimidine core followed by the introduction of the boronic acid group. One common method involves the reaction of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with a boronic acid derivative under Suzuki coupling conditions. This reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like dimethylformamide .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, reaction time, and the concentration of reagents. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the boronic acid group.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Nucleophiles such as amines or alcohols can react with the boronic acid group under mild conditions
Major Products
The major products formed from these reactions include boronic esters, borates, and various substituted derivatives of the pyrrolo[2,3-d]pyrimidine core .
Wissenschaftliche Forschungsanwendungen
(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)boronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is employed in the study of enzyme inhibition and protein interactions.
Medicine: It serves as a precursor in the development of kinase inhibitors, which are potential therapeutic agents for cancer and other diseases.
Industry: The compound is utilized in the production of pharmaceuticals and agrochemicals
Wirkmechanismus
The mechanism of action of (7H-Pyrrolo[2,3-d]pyrimidin-4-yl)boronic acid involves its interaction with specific molecular targets, such as protein kinases. The boronic acid group can form reversible covalent bonds with active site residues, leading to the inhibition of enzyme activity. This interaction disrupts signaling pathways involved in cell proliferation and survival, making it a valuable tool in cancer therapy .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Known for its reactivity in electrophilic substitution reactions.
4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides: Potent inhibitors of protein kinase B (Akt).
N-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine derivatives: Inhibitors of NF-κB inducing kinase (NIK).
Uniqueness
(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)boronic acid stands out due to its boronic acid group, which allows for unique interactions with molecular targets. This feature enhances its potential as a versatile building block in drug discovery and development .
Eigenschaften
Molekularformel |
C6H6BN3O2 |
|---|---|
Molekulargewicht |
162.94 g/mol |
IUPAC-Name |
7H-pyrrolo[2,3-d]pyrimidin-4-ylboronic acid |
InChI |
InChI=1S/C6H6BN3O2/c11-7(12)5-4-1-2-8-6(4)10-3-9-5/h1-3,11-12H,(H,8,9,10) |
InChI-Schlüssel |
VOSXZXFJSJGKBZ-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=C2C=CNC2=NC=N1)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(NZ)-N-[(1,3,5-trimethylpyrazol-4-yl)methylidene]hydroxylamine](/img/structure/B11920761.png)






![2,8-Diazaspiro[4.5]decan-4-amine](/img/structure/B11920806.png)


![5-Hydroxy-1h-pyrrolo[2,3-b]pyridine-3-carbonitrile](/img/structure/B11920815.png)



